molecular formula C18H20ClN3O B5711962 2-({[4-(2-Chlorobenzyl)piperazin-1-yl]imino}methyl)phenol

2-({[4-(2-Chlorobenzyl)piperazin-1-yl]imino}methyl)phenol

Cat. No.: B5711962
M. Wt: 329.8 g/mol
InChI Key: ARDWODGNHLSJCV-UHFFFAOYSA-N
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Description

2-({[4-(2-Chlorobenzyl)piperazin-1-yl]imino}methyl)phenol is a chemical compound with the molecular formula C17H18ClN3O It is known for its unique structure, which includes a piperazine ring substituted with a 2-chlorobenzyl group and an imine linkage to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(2-Chlorobenzyl)piperazin-1-yl]imino}methyl)phenol typically involves the reaction of 2-chlorobenzylamine with 4-formylphenol in the presence of a piperazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent choice, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(2-Chlorobenzyl)piperazin-1-yl]imino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form secondary amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[4-(2-Chlorobenzyl)piperazin-1-yl]imino}methyl)phenol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imine and phenol groups. These interactions can modulate biological pathways, leading to various effects depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • **2-((4-(4-Chlorophenyl)piperazin-1-yl)imino)methyl)phenol
  • **4-((4-(2-Chlorobenzyl)piperazin-1-yl)imino)methyl)phenol
  • **2-((4-(4-Chlorobenzyl)piperazin-1-yl)imino)methyl)phenol

Uniqueness

2-({[4-(2-Chlorobenzyl)piperazin-1-yl]imino}methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzyl group and the imine linkage to the phenol ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

2-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c19-17-7-3-1-6-16(17)14-21-9-11-22(12-10-21)20-13-15-5-2-4-8-18(15)23/h1-8,13,23H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDWODGNHLSJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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